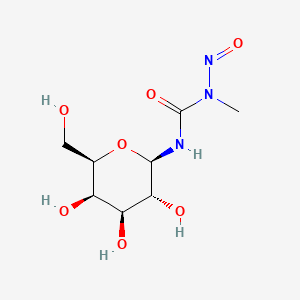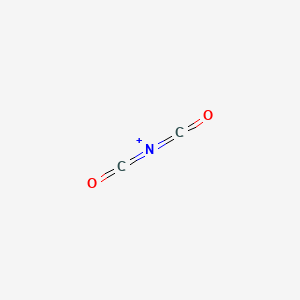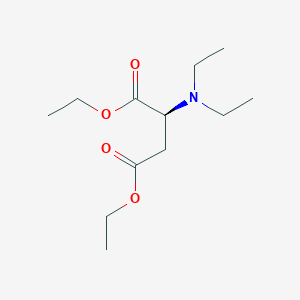![molecular formula C13H10Br2O4S2 B14670058 1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene CAS No. 39863-14-4](/img/structure/B14670058.png)
1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene is an organobromine compound with the molecular formula C12H8Br2S2 It is characterized by the presence of two bromine atoms and two sulfonyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzenethiol and 2-bromobenzyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A base like triethylamine is often used to facilitate the reaction.
Procedure: The 2-bromobenzenethiol is first converted to its sulfonyl chloride derivative, which is then reacted with 2-bromobenzyl chloride to form the final product.
Chemical Reactions Analysis
1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonyl groups can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene involves its interaction with microtubules, which are essential components of the cell cytoskeleton. The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-Bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene can be compared with other similar compounds, such as:
1-Bromo-2-[(2-bromophenyl)disulfanyl]benzene: This compound has a similar structure but contains a disulfide linkage instead of sulfonyl groups.
1-Bromo-2-(methylsulfonyl)benzene: This compound has a single sulfonyl group and a simpler structure.
2-Bromophenyl disulfide: This compound contains a disulfide linkage and is used in similar applications.
The uniqueness of this compound lies in its dual sulfonyl groups, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
39863-14-4 |
|---|---|
Molecular Formula |
C13H10Br2O4S2 |
Molecular Weight |
454.2 g/mol |
IUPAC Name |
1-bromo-2-[(2-bromophenyl)sulfonylmethylsulfonyl]benzene |
InChI |
InChI=1S/C13H10Br2O4S2/c14-10-5-1-3-7-12(10)20(16,17)9-21(18,19)13-8-4-2-6-11(13)15/h1-8H,9H2 |
InChI Key |
WEASZDNVBVZIJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CS(=O)(=O)C2=CC=CC=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
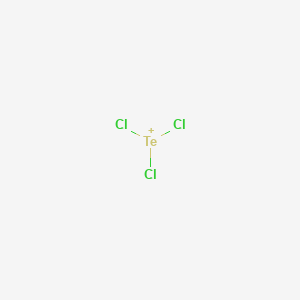
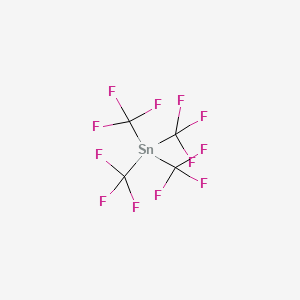
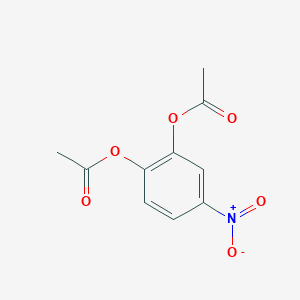
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)
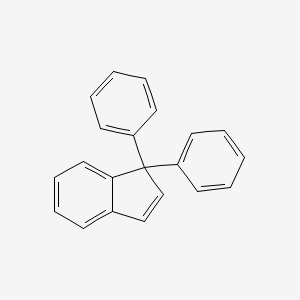

![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
